N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is an organic compound that features a benzodioxine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acid derivatives and amines.
Phenylethyl Substitution: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides and suitable nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzodioxine ring to a dihydro derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of amines or dihydrobenzodioxine derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
N-(1-phenylethyl)maleimide: Similar structure but with a maleimide group instead of a benzodioxine ring.
Phenoxyacetamide Derivatives: Compounds with similar amide groups but different aromatic substitutions.
Uniqueness:
Structural Features: The combination of a benzodioxine ring with a carboxamide group and a phenylethyl substitution is unique, providing distinct chemical and biological properties.
Reactivity: The specific reactivity of the benzodioxine ring and the carboxamide group allows for unique chemical transformations and applications.
This detailed article provides a comprehensive overview of N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)18-17(19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11-12H,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIEEWVBQVCDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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